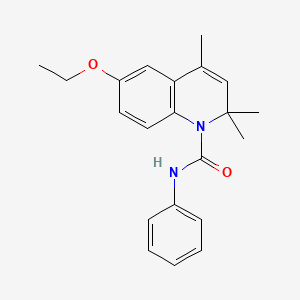

6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide

Description

6-Ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide is a synthetic quinoline derivative featuring an ethoxy group at position 6, two methyl groups at position 2, a methyl group at position 4, and an N-phenylcarboxamide moiety at position 1.

Properties

IUPAC Name |

6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h6-14H,5H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBXPLILPDJALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide typically involves the condensation of 2-ethoxy-6-methylquinoline with N-phenylcarbamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethoxyquin (6-Ethoxy-2,2,4-Trimethyl-1,2-Dihydroquinoline)

Key Differences :

- Ethoxyquin is a dihydroquinoline lacking the carboxamide group, with a molecular formula of C₁₄H₁₉NO (MW: 217.31 g/mol) .

- Applications : Primarily used as a synthetic antioxidant in animal feed to prevent lipid peroxidation . Safety concerns exist due to residues in animal tissues, necessitating regulatory limits .

Antimicrobial Quinoline Carboxamides

Example: N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (Compound 35) .

Cytotoxic/Trypanocidal Derivatives

Example: 6-Acetyl-1-(4-bromobenzyl)-N-[2-(2-hydroxyethoxy)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide (4g) .

- Key Differences: The 4-oxo-1,4-dihydroquinoline core in 4g confers trypanocidal activity, while the fully aromatic quinoline in the target compound may favor DNA intercalation or kinase inhibition .

Physicochemical Properties

Biological Activity

6-Ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide is a quinoline derivative that has garnered attention due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antimalarial, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure

The chemical formula for this compound is . Its structure features a quinoline ring substituted with an ethoxy group and a phenyl amide moiety.

Antioxidant Activity

Research has indicated that quinoline derivatives exhibit significant antioxidant properties. In a study examining various quinoline compounds, including derivatives similar to this compound, it was found that these compounds can scavenge free radicals effectively. The antioxidant activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where lower IC50 values indicate stronger activity.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.4 |

| Standard (Ascorbic Acid) | 15.3 |

The above table demonstrates that while the compound shows promising antioxidant activity, it is less potent than ascorbic acid.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) revealed that this compound exhibits cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 18.5 |

| A549 | 22.3 |

These results suggest that the compound may inhibit cell proliferation in cancerous cells effectively.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of oxidative stress pathways and apoptosis induction in cancer cells. Specifically, it may enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Studies

Several studies have documented the biological properties of quinoline derivatives:

- Study on Antioxidant Properties : A comparative analysis involving various quinoline derivatives highlighted that modifications at the nitrogen and carbon positions significantly influenced antioxidant efficacy .

- Anticancer Study : In a recent publication focusing on novel pyrimidoquinoline derivatives, researchers found that structural variations led to enhanced cytotoxicity against multiple cancer cell lines .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar quinoline compounds revealed favorable absorption and bioavailability profiles, suggesting potential for further development into therapeutic agents .

Q & A

Q. What are the optimized synthetic protocols for 6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide?

Synthesis typically involves multi-step pathways, starting with functionalized quinoline precursors. Key steps include:

- Coupling reactions : Use of HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) as a coupling agent in DMF (dimethylformamide) with triethylamine (TEA) to facilitate amide bond formation .

- Ethoxy group introduction : Alkylation or nucleophilic substitution under reflux conditions with ethanol derivatives .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Yield optimization requires precise stoichiometry and temperature control (0°C to room temperature for 12–24 hours) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., ethoxy, methyl groups) and verifying carboxamide linkage. Deuterated solvents (CDCl₃ or DMSO-d₆) are preferred for resolving aromatic protons .

- Mass spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities. High-resolution MS is essential for distinguishing isotopic patterns .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide) .

Q. How can solubility challenges be addressed in bioactivity assays?

- Co-solvent systems : Use DMSO (≤1% v/v) combined with aqueous buffers (e.g., PBS) to maintain compound stability .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification without altering core pharmacophores .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Comparative IC₅₀ assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., incubation time, serum concentration) to minimize variability .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to validate target binding modes and explain discrepancies in activity (e.g., hydrophobic interactions with quinoline core vs. steric hindrance from ethoxy groups) .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy) affect target selectivity?

- Structure-activity relationship (SAR) studies : Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) to evaluate steric effects on receptor binding.

- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 inhibition assays) to determine if ethoxy groups enhance half-life compared to methoxy analogs .

Q. What experimental designs are recommended for assessing regioselectivity in derivatization reactions?

- Protecting group strategies : Temporarily block reactive sites (e.g., carboxamide nitrogen) to direct electrophilic substitution to the quinoline core .

- Kinetic vs. thermodynamic control : Vary reaction temperatures and catalysts (e.g., Pd/C for hydrogenation) to favor specific regioisomers .

Q. How can stability issues in aqueous or oxidative conditions be mitigated?

- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis of the carboxamide group .

- Antioxidant additives : Include 0.1% BHT (butylated hydroxytoluene) in stock solutions to reduce oxidative degradation .

Data Analysis and Validation

Q. What statistical methods are suitable for analyzing dose-response data with high variability?

- Non-linear regression models : Use GraphPad Prism to fit sigmoidal curves (Hill equation) and calculate EC₅₀/IC₅₀ values with 95% confidence intervals .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points from replicates (n ≥ 3) .

Q. How can synthetic byproducts be identified and quantified?

- HPLC-DAD/UV : Pair reverse-phase HPLC (C18 column) with diode array detection to separate and quantify impurities.

- NMR spiking experiments : Add authentic standards of suspected byproducts (e.g., de-ethylated analogs) to confirm peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.